But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)
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Overview
Description
But-2-enedioic acid–benzo[f][1,7]naphthyridine (1/1) is a chemical compound that combines the properties of but-2-enedioic acid and benzo[f][1,7]naphthyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f][1,7]naphthyridine derivatives typically involves multicomponent reactions, Friedländer cyclization, hydroamination of terminal alkynes, and metal-catalyzed synthesis . These methods allow for the efficient construction of the naphthyridine core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient synthesis of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid–benzo[f][1,7]naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various functionalized derivatives .
Scientific Research Applications
But-2-enedioic acid–benzo[f][1,7]naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of but-2-enedioic acid–benzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share structural similarities but may differ in their chemical reactivity and biological activities .
Uniqueness
This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
184473-81-2 |
---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
benzo[f][1,7]naphthyridine;but-2-enedioic acid |
InChI |
InChI=1S/C12H8N2.C4H4O4/c1-2-6-11-9(4-1)10-5-3-7-13-12(10)8-14-11;5-3(6)1-2-4(7)8/h1-8H;1-2H,(H,5,6)(H,7,8) |
InChI Key |
QJHOLEZCGOCKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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